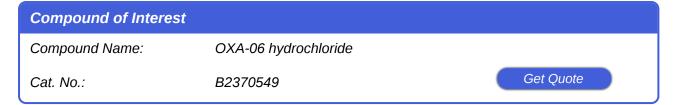


# Physical and chemical characteristics of OXA-06 hydrochloride

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## **OXA-06 Hydrochloride: A Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

OXA-06 hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] This technical guide provides a comprehensive overview of the known physical and chemical characteristics of OXA-06 hydrochloride. It also details its mechanism of action as a ROCK inhibitor and its effects on downstream signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing OXA-06 hydrochloride in preclinical studies, particularly in the context of cancer research. While specific proprietary synthesis and characterization protocols for OXA-06 hydrochloride are not publicly available, this guide provides generalized experimental methodologies for the characterization of similar small molecule compounds.

#### **Physicochemical Properties**

**OXA-06 hydrochloride** is a white to off-white solid powder.[2] Its key chemical identifiers and physicochemical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	N-[(2-fluorophenyl)methyl]-1- [4-(1H-pyrrolo[2,3-b]pyridin-4- yl)phenyl]methanamine;dihydr ochloride	[2]
CAS Number	1825455-91-1	[2]
Molecular Formula	C21H20Cl2FN3	[1][2]
Molecular Weight	404.31 g/mol	[1][2]
Appearance	White to off-white solid powder	[2]
Purity	≥98% (HPLC)	
Hydrogen Bond Donor Count	4	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	5	[2]
SMILES	FC1=CC=CC=C1CNCC2=CC =C(C3=C4C(NC=C4)=NC=C3) C=C2.[H]CI.[H]CI	[1]
InChl Key	ZRBCUSMZOWMVJS- UHFFFAOYSA-N	[2]

Table 1: Physicochemical Properties of **OXA-06 Hydrochloride** 

Solubility

Solvent	Concentration	Notes
DMSO	~25 mg/mL (~61.83 mM)	With sonication (<60°C)[2]
DMSO	40.43 mg/mL (100 mM)	

Table 2: Solubility of OXA-06 Hydrochloride

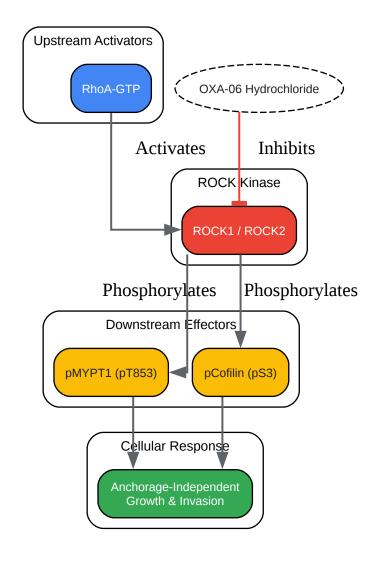


#### **Mechanism of Action and Biological Activity**

**OXA-06 hydrochloride** is a potent, ATP-competitive inhibitor of ROCK, with an IC50 of 10 nM. [1] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key regulators of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.[3] In the context of cancer, particularly non-small cell lung cancer (NSCLC), ROCK signaling is implicated in anchorage-independent growth and invasion.[3]

**OXA-06 hydrochloride** exerts its biological effects by inhibiting the phosphorylation of downstream ROCK substrates. Notably, it has been shown to reduce the levels of phosphorylated Myosin Phosphatase Target Subunit 1 (pMYPT1) and phosphorylated Cofilin (pCofilin) in NSCLC cell lines.[1][3][4] The inhibition of Cofilin phosphorylation is a reliable marker for the growth-inhibitory activity of OXA-06.[3] By blocking these pathways, OXA-06 inhibits the anchorage-dependent growth and invasion of cancer cells.[2] Interestingly, while it inhibits growth, OXA-06 does not appear to stimulate apoptosis.[2]





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Caption: Signaling pathway of ROCK and its inhibition by **OXA-06 hydrochloride**.

## Suggested Experimental Protocols for Characterization

The following are generalized protocols for the physicochemical characterization of a small molecule hydrochloride salt like OXA-06. These are based on standard analytical techniques and should be adapted and validated for specific experimental contexts.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment



This method is used to determine the purity of the compound.

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm), an autosampler, and a column oven.
- Mobile Phase:
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and then a 5-minute re-equilibration at 5% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution of OXA-06 hydrochloride in a 50:50 mixture of water and acetonitrile. Dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the same solvent.
- Analysis: Inject 10 μL of the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

### Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for confirming the chemical structure of the compound.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of **OXA-06 hydrochloride** in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or D<sub>2</sub>O.



- ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.
- ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments in the molecule.
- Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants for the proposed structure of OXA-06 hydrochloride.

## Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
   Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Sample Preparation: Prepare a dilute solution of **OXA-06 hydrochloride** (e.g., 10 μM) in a solvent compatible with ESI, such as a mixture of methanol and water with 0.1% formic acid.
- Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Scan a
  mass range that includes the expected mass-to-charge ratio (m/z) of the protonated
  molecule [M+H]+.
- Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the exact mass of the protonated free base of OXA-06.

#### **Melting Point Determination**

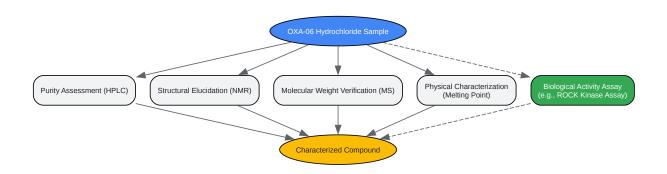
The melting point is a key physical property that can indicate the purity of a crystalline solid.

- Instrumentation: A calibrated digital melting point apparatus.
- Sample Preparation: Finely powder a small, dry sample of OXA-06 hydrochloride and pack it into a capillary tube to a height of 2-3 mm.
- Measurement: Place the capillary tube in the heating block. Increase the temperature at a rate of 10-20 °C/minute initially. Within 20 °C of the expected melting point, reduce the



heating rate to 1-2 °C/minute.

• Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.



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Caption: A general experimental workflow for the characterization of **OXA-06 hydrochloride**.

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